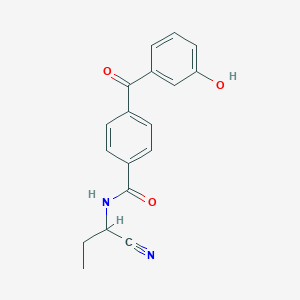
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which are involved in regulating gene expression and cellular metabolism. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide also has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, one limitation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide. One area of interest is the development of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide's potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide and its potential use in a variety of disease models.
Synthesis Methods
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide can be synthesized through a multi-step process involving the condensation of 3-hydroxybenzoic acid with propionyl chloride to form 3-(propionyl-oxy)benzoic acid. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 4-(3-hydroxybenzoyl)benzoic acid to yield N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide.
Scientific Research Applications
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular research. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have cardioprotective effects, reducing myocardial infarct size in models of ischemia-reperfusion injury.
properties
IUPAC Name |
N-(1-cyanopropyl)-4-(3-hydroxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(11-19)20-18(23)13-8-6-12(7-9-13)17(22)14-4-3-5-16(21)10-14/h3-10,15,21H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASFICQCNEHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2515172.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)


![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)